N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3,4-dimethylbenzamide
Overview
Description
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3,4-dimethylbenzamide is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used as scaffolds in drug discovery. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient route involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the iminium salts back to the original compound.
Substitution: The compound can undergo substitution reactions, particularly at the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields iminium salts, while reduction can regenerate the original compound.
Scientific Research Applications
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it acts as an androgen receptor antagonist, effectively suppressing the growth of both androgen-dependent and androgen-independent prostate cancer cell lines . The compound binds to the androgen receptor, inhibiting its activity and thereby reducing the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide
- N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide
- N-[(1R,3S,4aR,9aS)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-6-yl]-4-fluorobenzenesulfonamide
Uniqueness
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3,4-dimethylbenzamide is unique due to its specific substitution pattern on the isoquinoline and benzamide moieties
Properties
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3,4-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-8-9-19(14-17(16)2)21(24)22-11-5-12-23-13-10-18-6-3-4-7-20(18)15-23/h3-4,6-9,14H,5,10-13,15H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWROFVIWKQHBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCN2CCC3=CC=CC=C3C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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